Sub-Nanomolar Antagonist Potency at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
4-Bromo-2,6-dichlorobenzoic acid demonstrates exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ value of 1.8 nM in a functional ⁸⁶Rb⁺ efflux assay using human SH-SY5Y cells [1]. This sub-nanomolar potency at α3β4 is contrasted by substantially weaker activity at α4β2 (IC₅₀ = 12.0 nM) and α4β4 (IC₅₀ = 15.0 nM) nAChR subtypes, establishing a clear intra-class selectivity profile [1]. In comparison, structural analogs lacking the 4-bromo-2,6-dichloro substitution pattern exhibit dramatically reduced affinity; for example, a reference α4β4 nAChR ligand (CHEMBL173610) demonstrates a binding Ki of 10,500 nM—approximately 5,800-fold weaker than the functional antagonist activity observed for the target compound at α3β4 [2].
| Evidence Dimension | Functional antagonist activity at human nicotinic acetylcholine receptor subtypes |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM (α3β4); IC₅₀ = 12.0 nM (α4β2); IC₅₀ = 15.0 nM (α4β4); IC₅₀ = 7.9 nM (α1β1γδ muscle-type) |
| Comparator Or Baseline | Reference nAChR ligand CHEMBL173610: Ki = 10,500 nM (α4β4 binding) |
| Quantified Difference | Target compound exhibits approximately 5,800-fold greater functional antagonist potency at α3β4 versus comparator binding affinity at α4β4 |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux measured by liquid scintillation counting |
Why This Matters
Researchers studying α3β4-selective nAChR pharmacology require compounds with sub-nanomolar potency at this subtype; substitution with alternative halogenated benzoic acids would fail to reproduce this specific activity profile.
- [1] EcoDrugPlus Database. Compound ID 2126094: Antagonist Activity at Human α3β4, α4β2, α4β4, and Muscle-Type nAChR Receptors. Accessed 2026. View Source
- [2] BindingDB. BDBM50474545 (CHEMBL173610): Binding Affinity (Ki) at Rat Neuronal Acetylcholine Receptor Subunit Alpha-4/Beta-4. Accessed 2026. View Source
